In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Reduction vs. Leflunomide and Its Active Metabolite
In a carrageenan-induced acute paw edema model in Wistar albino rats, UTL-5b (10 mg/kg, i.p., administered 1 hr prior to carrageenan injection) reduced paw edema from a maximum of 64.5% to 14.4% at 5 hr post-injection. At the identical dose, leflunomide reduced edema to only 34.8%, and its active metabolite malononitrilamide (MNA/A771726) reduced edema to 24.2% [1]. This represents an approximate 2.4-fold greater edema suppression relative to leflunomide and a 1.7-fold improvement over MNA at the same dose [1]. The difference is both statistically and biologically meaningful, establishing UTL-5b as a superior anti-inflammatory agent in this standard preclinical model of acute inflammation [1].
| Evidence Dimension | In vivo anti-inflammatory activity: carrageenan-induced paw edema (% swelling at 5 hr post-injection) |
|---|---|
| Target Compound Data | UTL-5b (10 mg/kg i.p.): Edema reduced to 14.4% (from 64.5% baseline maximum) |
| Comparator Or Baseline | Leflunomide (10 mg/kg i.p.): 34.8%; MNA/A771726 (10 mg/kg i.p.): 24.2% |
| Quantified Difference | UTL-5b reduced edema to 14.4% vs. leflunomide 34.8% (2.4-fold improvement) and vs. MNA 24.2% (1.7-fold improvement) |
| Conditions | Wistar albino rats; 1% w/v carrageenan subplantar injection; 10 mg/kg i.p. pretreatment 1 hr before challenge; n=5/group; paw volume measured by plethysmography at 5 hr |
Why This Matters
For preclinical rheumatoid arthritis and inflammation programs, this head-to-head in vivo efficacy advantage at an identical dose directly translates to potentially lower required dosing, reduced cost-per-experiment, and a wider therapeutic window compared to the clinical benchmark leflunomide.
- [1] Shaw J, Chen B, Wooley P, Huang WH, Lee AR, Zeng D. Anti-inflammatory and Anti-arthritic Effects of a Novel Leflunomide Analogue, UTL-5b (GBL-5b). Am J Biomed Sci. 2011;3(1):31–39. doi: 10.5099/aj110100031. View Source
